Cas no 920240-20-6 (4-fluoro-N-(2-{6-(furan-2-yl)pyridazin-3-yloxy}ethyl)benzamide)
4-fluoro-N-(2-{6-(furan-2-yl)pyridazin-3-yloxy}ethyl)benzamide Chemical and Physical Properties
Names and Identifiers
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- 4-fluoro-N-[2-[6-(furan-2-yl)pyridazin-3-yl]oxyethyl]benzamide
- AKOS024473603
- 4-fluoro-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide
- 4-fluoro-N-(2-{[6-(furan-2-yl)pyridazin-3-yl]oxy}ethyl)benzamide
- 920240-20-6
- F2871-0020
- 4-fluoro-N-(2-{6-(furan-2-yl)pyridazin-3-yloxy}ethyl)benzamide
-
- Inchi: 1S/C17H14FN3O3/c18-13-5-3-12(4-6-13)17(22)19-9-11-24-16-8-7-14(20-21-16)15-2-1-10-23-15/h1-8,10H,9,11H2,(H,19,22)
- InChI Key: DUYKGFDROVUBCR-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)C(NCCOC1=CC=C(C2=CC=CO2)N=N1)=O
Computed Properties
- Exact Mass: 327.10191948g/mol
- Monoisotopic Mass: 327.10191948g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 24
- Rotatable Bond Count: 6
- Complexity: 405
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 77.2Ų
4-fluoro-N-(2-{6-(furan-2-yl)pyridazin-3-yloxy}ethyl)benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2871-0020-2μmol |
4-fluoro-N-(2-{[6-(furan-2-yl)pyridazin-3-yl]oxy}ethyl)benzamide |
920240-20-6 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2871-0020-1mg |
4-fluoro-N-(2-{[6-(furan-2-yl)pyridazin-3-yl]oxy}ethyl)benzamide |
920240-20-6 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2871-0020-2mg |
4-fluoro-N-(2-{[6-(furan-2-yl)pyridazin-3-yl]oxy}ethyl)benzamide |
920240-20-6 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2871-0020-3mg |
4-fluoro-N-(2-{[6-(furan-2-yl)pyridazin-3-yl]oxy}ethyl)benzamide |
920240-20-6 | 90%+ | 3mg |
$63.0 | 2023-05-16 |
4-fluoro-N-(2-{6-(furan-2-yl)pyridazin-3-yloxy}ethyl)benzamide Related Literature
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on 4-fluoro-N-(2-{6-(furan-2-yl)pyridazin-3-yloxy}ethyl)benzamide
Professional Introduction to Compound with CAS No. 920240-20-6 and Product Name: 4-fluoro-N-(2-{6-(furan-2-yl)pyridazin-3-yloxy}ethyl)benzamide
The compound with the CAS number 920240-20-6 and the product name 4-fluoro-N-(2-{6-(furan-2-yl)pyridazin-3-yloxy}ethyl)benzamide represents a significant advancement in the field of chemical and pharmaceutical research. This compound belongs to a class of molecules that have garnered considerable attention due to their unique structural features and potential biological activities. The presence of a fluoro-substituent at the fourth position of the benzamide core, combined with a complex pyridazine and furan moiety, suggests a multifaceted interaction with biological targets, making it a promising candidate for further investigation.
In recent years, the pharmaceutical industry has witnessed a surge in the development of molecules incorporating heterocyclic structures, particularly those derived from pyridazine and furan derivatives. These heterocycles are known for their ability to modulate various biological pathways, including enzyme inhibition and receptor binding. The specific arrangement of functional groups in 4-fluoro-N-(2-{6-(furan-2-yl)pyridazin-3-yloxy}ethyl)benzamide positions it as a potential lead compound for drug discovery efforts targeting neurological and inflammatory disorders.
One of the most compelling aspects of this compound is its structural complexity, which allows for precise tuning of its pharmacological properties. The fluoro-substituent, for instance, is well-documented for its ability to enhance metabolic stability and binding affinity in drug molecules. This feature is particularly relevant in the context of developing treatments for diseases where prolonged half-life and high target engagement are critical. Additionally, the pyridazine ring serves as a scaffold that can interact with a variety of biological targets, including kinases and other enzymes involved in signal transduction pathways.
Recent studies have highlighted the therapeutic potential of benzamide derivatives in modulating inflammatory responses and pain perception. The benzamide moiety in this compound is connected to an ethyl chain that further extends into a pyridazine-furan hybrid structure. This arrangement not only increases the compound's solubility but also introduces additional sites for interaction with biological targets. Such structural features are often exploited in medicinal chemistry to achieve higher selectivity and efficacy.
The furan ring in the molecule is another key feature that contributes to its biological relevance. Furan derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. In particular, the combination of a furan ring with a pyridazine core creates a unique pharmacophore that may exhibit novel mechanisms of action. This dual heterocyclic system could be particularly valuable in developing drugs that require multiple points of interaction with biological targets.
From a synthetic chemistry perspective, 4-fluoro-N-(2-{6-(furan-2-yl)pyridazin-3-yloxy}ethyl)benzamide presents an intriguing challenge due to its complex architecture. The synthesis involves multiple steps, including the introduction of the fluoro-substituent, the construction of the pyridazine-furan hybrid, and the connection of these moieties to the benzamide core. Advanced synthetic techniques, such as cross-coupling reactions and palladium-catalyzed transformations, are likely employed to achieve high yields and purity.
The compound's potential applications extend beyond traditional pharmaceuticals. Its unique structural features make it suitable for use as an intermediate in the synthesis of more complex molecules or as a tool compound for biochemical studies. For instance, derivatives of this compound could be used to probe the mechanisms of enzymes involved in inflammation or neurodegeneration. Such research could provide valuable insights into disease pathogenesis and inform the development of new therapeutic strategies.
In conclusion, 4-fluoro-N-(2-{6-(furan-2-yl)pyridazin-3-yloxy}ethyl)benzamide (CAS No. 920240-20-6) represents a fascinating example of how structural complexity can be leveraged to develop molecules with potential therapeutic applications. Its unique combination of functional groups, including the fluoro-substituent, pyridazine-furan hybrid, and benzamide core, positions it as a promising candidate for further investigation in drug discovery and biochemical research. As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly important role in advancing therapeutic interventions across multiple disease areas.
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